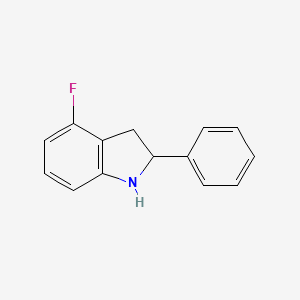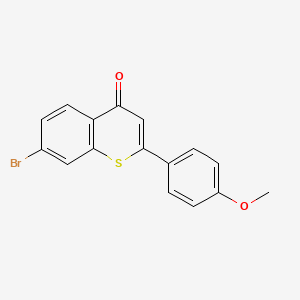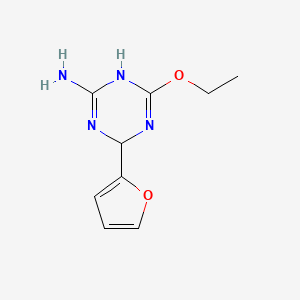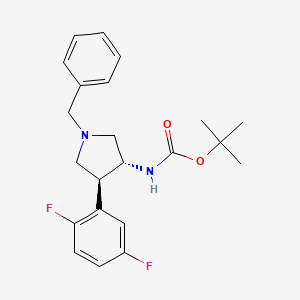
6'-(Bromomethyl)-2,3'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6’-(Bromomethyl)-2,3’-bipyridine is an organic compound that belongs to the class of bipyridines. Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond. The bromomethyl group attached to the 6’ position of the bipyridine structure introduces unique chemical properties, making this compound valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6’-(Bromomethyl)-2,3’-bipyridine typically involves the bromination of 2,3’-bipyridine. One common method is the reaction of 2,3’-bipyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride at elevated temperatures to facilitate the formation of the bromomethyl group at the 6’ position .
Industrial Production Methods
Industrial production of 6’-(Bromomethyl)-2,3’-bipyridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
6’-(Bromomethyl)-2,3’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the bipyridine rings.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex bipyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or primary amines, typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are employed in Suzuki-Miyaura coupling reactions, usually in the presence of a base like potassium carbonate.
Major Products Formed
Substitution Products: New bipyridine derivatives with various functional groups replacing the bromomethyl group.
Oxidation Products: Oxidized forms of bipyridine with altered electronic properties.
Coupling Products: Extended bipyridine structures with additional aromatic or heteroaromatic rings.
Wissenschaftliche Forschungsanwendungen
6’-(Bromomethyl)-2,3’-bipyridine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex bipyridine derivatives and coordination compounds.
Biology: Employed in the design of ligands for metal complexes that can interact with biological molecules.
Medicine: Investigated for potential use in drug development, particularly in the design of metal-based therapeutics.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and catalysts.
Wirkmechanismus
The mechanism of action of 6’-(Bromomethyl)-2,3’-bipyridine is primarily related to its ability to form coordination complexes with metal ions. The bipyridine structure provides two nitrogen atoms that can chelate metal ions, forming stable complexes. These metal complexes can interact with various molecular targets, influencing biological pathways and chemical reactions. The bromomethyl group can also participate in further chemical modifications, enhancing the compound’s versatility .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: A widely used bipyridine derivative with two nitrogen atoms available for coordination.
4,4’-Bipyridine: Another bipyridine isomer with different electronic properties and coordination behavior.
6,6’-Dibromo-2,2’-bipyridine: A compound with two bromine atoms, offering different reactivity and applications.
Uniqueness
6’-(Bromomethyl)-2,3’-bipyridine is unique due to the presence of the bromomethyl group at the 6’ position, which provides specific reactivity for substitution and coupling reactions. This unique functional group allows for the synthesis of a wide range of derivatives and coordination complexes, making it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C11H9BrN2 |
|---|---|
Molekulargewicht |
249.11 g/mol |
IUPAC-Name |
2-(bromomethyl)-5-pyridin-2-ylpyridine |
InChI |
InChI=1S/C11H9BrN2/c12-7-10-5-4-9(8-14-10)11-3-1-2-6-13-11/h1-6,8H,7H2 |
InChI-Schlüssel |
TVKCFSZCXJEWRH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CN=C(C=C2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[3-(Methoxymethyl)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B13139414.png)



![Ethenesulfonylchloride,2-[2-(methylsulfonyl)phenyl]-](/img/structure/B13139435.png)

![Naphtho[2,3-h]cinnoline](/img/structure/B13139445.png)

![4-(Bromomethyl)-[3,3'-bipyridin]-6-ol](/img/structure/B13139462.png)





